Cefditoren-13C,d3
Description
Significance of Stable Isotope Tracers in Contemporary Drug Discovery and Development
Stable isotope tracers are indispensable tools in modern pharmaceutical research, offering a window into the metabolic fate and disposition of drug candidates. Current time information in Bangalore, IN.symeres.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into a drug molecule allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision. osti.govbiopharmaservices.com This detailed understanding of a drug's pharmacokinetic and pharmacodynamic profile is crucial for evaluating its efficacy and safety. symeres.comosti.gov
The use of stable isotope-labeled compounds is integral throughout the drug development pipeline. In early discovery phases, they aid in understanding metabolic pathways and identifying potential metabolites. symeres.com During preclinical and clinical trials, these tracers are essential for quantitative bioanalysis, enabling the accurate measurement of drug concentrations in biological matrices. symeres.comwikipedia.org Furthermore, the data generated from studies using stable isotope-labeled compounds are critical for regulatory submissions to agencies like the Food and Drug Administration (FDA). openmedscience.com
Principles and Advantages of Deuterium (²H) and Carbon-13 (¹³C) Labeling in Pharmaceutical Compounds
Deuterium and carbon-13 are the most commonly used stable isotopes in pharmaceutical research. symeres.com The principle behind their use lies in the fact that their incorporation into a molecule does not significantly alter its chemical and pharmacological properties, yet their increased mass allows them to be distinguished from their unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biopharmaservices.com
Deuterium (²H) Labeling: The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially improving the drug's metabolic stability and pharmacokinetic profile. symeres.com
Carbon-13 (¹³C) Labeling: The incorporation of ¹³C provides a distinct mass signature that is invaluable for a variety of applications. symeres.com It is particularly useful in quantitative mass spectrometry, where ¹³C-labeled compounds serve as ideal internal standards, co-eluting with the unlabeled drug and correcting for variations in sample preparation and instrument response. cerilliant.comresearchgate.net Dual labeling with both ¹³C and deuterium can provide even more detailed information in complex metabolic studies. axios-research.com
Contextual Overview of Cefditoren (B193786) as a Reference Pharmaceutical
Cefditoren is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. wikipedia.orgsmolecule.com It is administered orally as the prodrug cefditoren pivoxil, which is hydrolyzed by esterases in the gastrointestinal tract to release the active drug, cefditoren. smolecule.comnih.gov Cefditoren exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. wikipedia.orgnih.gov Its molecular structure includes an aminothiazole group, which enhances its activity against Gram-negative bacteria, and a methoxyimino group, which confers stability against many β-lactamases. wikipedia.org
Research Objectives and Scope for Investigations Involving Cefditoren-13C,d3
The synthesis and use of this compound are driven by the need for a highly specific analytical tool for pharmacokinetic and metabolic studies of cefditoren. The primary research objectives for using this dual-labeled compound include:
Quantitative Bioanalysis: To serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantification of cefditoren in biological samples such as plasma and urine. hexonsynth.com
Metabolite Identification: To aid in the identification and structural elucidation of cefditoren metabolites by providing a distinct isotopic signature that can be traced through various metabolic pathways.
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of cefditoren in preclinical and clinical studies. osti.govopenmedscience.com
Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of cefditoren.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N6O5S3 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2+1D3 |
InChI Key |
KMIPKYQIOVAHOP-XMZGYDMXSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
Chemical and Physical Properties of Cefditoren 13c,d3
Chemical Structure and Isotopic Labeling
The chemical structure of Cefditoren-13C,d3 is identical to that of cefditoren (B193786), with the exception of the isotopic labels. The full chemical name is (6R,7R)-7-[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino-13CD3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This indicates that one carbon atom and three hydrogen atoms in the methoxyiminoacetyl side chain have been replaced with their respective stable isotopes.
Molecular Formula and Molecular Weight
The molecular formula and molecular weight of this compound are distinguishing features that arise from its isotopic composition.
| Property | Value |
| Molecular Formula | C₁₈¹³CH₁₅D₃N₆O₅S₃ |
| Molecular Weight | 510.58 g/mol |
| (Data sourced from Simson Pharma Limited) |
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of the unlabeled cefditoren. Any differences are primarily due to the slight increase in mass from the isotopic labels.
| Property | Value (for unlabeled Cefditoren) |
| Density | 1.76 g/cm³ |
| Refractive Index | 1.825 |
| LogP | 2.00100 |
| (Data sourced from LookChem) lookchem.com |
Synthesis and Manufacturing of Cefditoren 13c,d3
General Synthetic Strategies for Isotope Labeling
The synthesis of isotopically labeled compounds like Cefditoren-13C,d3 involves the introduction of the stable isotopes at specific positions in the molecule. General strategies for this include:
Use of Labeled Precursors: The synthesis can start with commercially available building blocks that already contain the desired isotopes. symeres.com These labeled precursors are then carried through the synthetic route to produce the final labeled compound.
Late-Stage Isotope Exchange: For deuterium (B1214612) labeling, hydrogen-deuterium exchange reactions can be performed on the final compound or a late-stage intermediate. osti.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Labeled Compounds in Complex Biological Matrices
Plausible Synthetic Route for this compound
A plausible synthetic route for this compound would likely involve the use of a labeled synthon for the methoxyiminoacetyl side chain. This could involve starting with a ¹³C-labeled acetyl derivative and introducing the deuterium atoms via a methylation reaction using a deuterated methylating agent. This labeled side chain would then be coupled to the 7-aminocephalosporanic acid core of cefditoren (B193786). The synthesis of cefditoren pivoxil, the prodrug form, involves several key steps including the formation of the cephalosporin (B10832234) core, introduction of functional groups, and a final esterification step. smolecule.com A similar multi-step process, incorporating labeled precursors, would be employed for this compound. google.comgoogle.com
1H-NMR and 13C-NMR for Isotopic Labeling Confirmation
Purification and Quality Control
The purification of this compound would be achieved using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net Quality control is crucial to ensure the chemical and isotopic purity of the final product. This involves:
Identity Confirmation: Using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm the correct structure and the presence of the isotopic labels.
Purity Assessment: Using HPLC to determine the chemical purity and identify any potential impurities. researchgate.net
Isotopic Enrichment Analysis: Using mass spectrometry to determine the percentage of molecules that contain the desired isotopic labels.
Mechanistic and Dispositional Research Applications of Cefditoren 13c,d3 Methodological Emphasis
Elucidation of Metabolic Pathways Utilizing Stable Isotope Tracers (In Vitro and Preclinical Animal Models)
Stable isotope tracers like Cefditoren-13C,d3 are instrumental in delineating the metabolic fate of cefditoren (B193786) in various experimental systems. medchemexpress.commaastrichtuniversity.nl These labeled compounds allow for a site-specific investigation of molecular structures and are readily detectable by mass spectrometry and NMR, all while preserving the fundamental physicochemical properties of the parent molecule. medchemexpress.com Although cefditoren is not extensively metabolized, understanding its biotransformation is crucial. fda.govwikidoc.org The active form, cefditoren, is released from its prodrug, cefditoren pivoxil, through hydrolysis by esterases during absorption. fda.govdrugbank.comdovepress.com
The use of this compound is central to metabolite identification and profiling studies. wuxiapptec.comwuxiapptec.com Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are employed to analyze samples from in vitro systems (such as liver microsomes, hepatocytes, and S9 fractions) and in vivo preclinical models. wuxiapptec.comwuxiapptec.com These methods help in identifying metabolic "soft spots," as well as active or reactive metabolites. wuxiapptec.com The distinct isotopic signature of this compound allows for the confident identification of drug-related material against a complex biological background. mycompounddiscoverer.com
Methodologies for metabolite profiling often involve:
Ultra-High Performance Liquid Chromatography (UPLC): Coupled with a photodiode array detector and high-resolution mass spectrometry for data acquisition. wuxiapptec.com
Data Processing Techniques: Including mass deficit filtering, background deduction, characteristic ion extraction, and isotope filtering to pinpoint metabolites. wuxiapptec.com
Cross-Species Metabolism Comparison: To understand inter-species differences in metabolic pathways. wuxiapptec.com
In quantitative metabolomics, stable isotope-labeled compounds such as this compound are considered the gold standard for internal standards in LC-MS/MS-based analyses. cerilliant.comuab.edubiopharmaservices.com Their use is critical for achieving accurate and precise quantification of cefditoren and its metabolites by compensating for variability in sample preparation, chromatographic separation, and mass spectrometric detection. cerilliant.comuab.edubiopharmaservices.com
Key aspects of quantitative metabolomics employing labeled internal standards include:
Targeted Metabolomics: This approach focuses on the quantification of a specific group of metabolites and benefits significantly from the use of stable isotope-labeled internal standards for accuracy. nih.govnih.gov
LC-MS/MS Platforms: Triple quadrupole (QqQ) mass spectrometers operating in selected reaction monitoring (SRM) mode are frequently used for targeted quantification due to their high sensitivity and selectivity. nih.gov
Method Validation: Ensuring the analytical method is robust, with acceptable linearity, precision, and accuracy. researchgate.net
Table 1: Analytical Techniques in Cefditoren Metabolite Research
| Technique | Application | Advantages |
|---|---|---|
| LC-HRMS | Metabolite identification and profiling. wuxiapptec.comwuxiapptec.com | High sensitivity and resolution, enabling the detection of unknown metabolites. wuxiapptec.com |
| LC-MS/MS (QqQ) | Targeted quantification of cefditoren and its metabolites. nih.gov | High selectivity and sensitivity for accurate measurement. nih.gov |
| NMR Spectroscopy | Structural elucidation of metabolites. wuxiapptec.com | Provides detailed structural information. wuxiapptec.com |
| Stable Isotope Tracers | Differentiating drug-related material from endogenous compounds. medchemexpress.commaastrichtuniversity.nl | Reduces ambiguity in metabolite identification. medchemexpress.com |
Metabolite Identification and Profiling Methodologies with Labeled Cefditoren
Pharmacokinetic Study Design and Bioanalytical Assay Development (Excluding Human Clinical Outcomes)
The development of robust bioanalytical assays is fundamental for preclinical pharmacokinetic studies, and this compound plays a pivotal role in this process. medchemexpress.eumdpi.com These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of cefditoren in animal models. wuxiapptec.com
This compound is the preferred internal standard for the quantitative analysis of cefditoren in biological matrices like plasma and tissue during preclinical pharmacokinetic studies. medchemexpress.comcerilliant.comuab.edu Its utility stems from its ability to mimic the analyte's behavior during sample extraction and analysis, thereby correcting for potential analytical variability. biopharmaservices.com The development of a sensitive and selective HPLC assay for determining cefditoren in plasma has been established for pharmacokinetic studies. nih.gov
A typical workflow for a preclinical pharmacokinetic study using this compound would involve:
Administration of cefditoren pivoxil to preclinical animal models. nih.gov
Collection of biological samples (e.g., plasma) at various time points. mdpi.com
Addition of a known concentration of this compound as an internal standard to each sample. uab.edu
Sample preparation, often involving protein precipitation. ijrap.net
Analysis by a validated LC-MS/MS method to determine the concentration of cefditoren over time. mdpi.com
Investigating the transport and distribution of cefditoren into various tissues is aided by the use of labeled analogues. nih.govscienceopen.com Studies have shown that cefditoren binds to plasma proteins, primarily albumin, at an average of 88%. fda.govfda.gov Its distribution into red blood cells is negligible. nih.gov The volume of distribution at a steady state is approximately 9.3 ± 1.6 L. fda.govnih.gov
Methodological approaches to study drug transport and distribution include:
Tissue Homogenate Analysis: Measuring the concentration of cefditoren in various tissues after administration to preclinical models to understand its distribution profile.
In Vitro Transport Assays: Using cell-based models (e.g., Caco-2 cells) to investigate the mechanisms of intestinal absorption and the role of drug transporters.
Liposomal Formulations: The development of cefditoren pivoxil-loaded liposomes has been explored to achieve controlled drug release and potentially alter its distribution profile. dovepress.comnih.govscienceopen.com
Use of this compound as a Stable Isotope Internal Standard in Preclinical Pharmacokinetic Studies
Mechanistic Studies of Drug-Target Interactions and Biotransformations (Methodology Focus)
Understanding the interaction of cefditoren with its molecular targets and the specifics of its biotransformation is crucial for a complete pharmacological profile. Cefditoren's bactericidal action results from the inhibition of bacterial cell wall synthesis through its affinity for penicillin-binding proteins (PBPs). wikidoc.orgdrugbank.comfda.govpatsnap.com
Methodologies to study these mechanisms include:
In Vitro Binding Assays: Utilizing labeled cefditoren to determine its binding affinity to various PBPs from different bacterial strains.
Enzymatic Assays: Investigating the hydrolysis of the prodrug, cefditoren pivoxil, by esterases to the active cefditoren. fda.govdrugbank.comresearchgate.net
Stability Studies: Assessing the stability of cefditoren pivoxil under various conditions to identify potential degradation products. researchgate.net
Kinetic Isotope Effects Kie in Studies Involving Cefditoren 13c,d3
Theoretical Framework and Principles of Kinetic Isotope Effects
The Kinetic Isotope Effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org The origin of the KIE is a quantum mechanical effect rooted in the differences in zero-point vibrational energy (ZPE) between bonds involving different isotopes. wikipedia.orgaip.orgportico.org A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency and thus a lower ZPE compared to a carbon-protium (C-H) bond. portico.orgepfl.ch Consequently, more energy is required to break the C-D bond, which can lead to a slower reaction rate. wikipedia.orgportico.org
KIEs are generally classified into two main types:
Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. portico.orgontosight.aislideshare.net For C-H bond cleavage, the theoretical maximum for a deuterium (B1214612) PKIE at room temperature is around 7, although values can be much larger if quantum tunneling occurs. epfl.ch The replacement of ¹²C with ¹³C results in a much smaller mass change (about 8%), leading to significantly smaller KIE values, typically in the range of 1.02 to 1.08. wikipedia.orgportico.org
Secondary Kinetic Isotope Effects (SKIEs): These occur when the bond to the isotopic atom is not broken in the rate-determining step, but the substitution still influences the reaction rate. wikipedia.orgontosight.ai SKIEs are typically much smaller than PKIEs but can provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org
Table 1: Properties of Isotopes Relevant to Cefditoren-13C,d3 Studies
| Isotope | Symbol | Mass (amu) | Natural Abundance (%) | Bond Type | Relative Bond Strength | Expected KIE Magnitude |
|---|---|---|---|---|---|---|
| Protium | ¹H | 1.008 | 99.985 | C-¹H | Standard | - |
| Deuterium | ²H or D | 2.014 | 0.015 | C-²H | Stronger | Large (kH/kD > 1) |
| Carbon-12 | ¹²C | 12.000 | 98.9 | C-¹²C | Standard | - |
| Carbon-13 | ¹³C | 13.003 | 1.1 | C-¹³C | Stronger | Small (k12/k13 > 1) |
Experimental Design for Assessing KIE in Enzyme-Mediated Reactions of Cefditoren (B193786)
Assessing the KIE for the metabolism of Cefditoren would involve comparing the reaction rates of the unlabeled parent drug with its isotopically substituted analog, this compound. Cytochrome P450 (CYP450) enzymes, which are responsible for approximately 75% of all drug metabolism, are often the focus of such studies. nih.govresearchgate.net The metabolism of cephalosporins can also involve hydrolysis by esterase enzymes. d-nb.info Experiments are typically conducted in vitro using systems like human liver microsomes, which contain a rich complement of drug-metabolizing enzymes. researchgate.net
Common experimental designs for KIE studies include:
Intermolecular Non-Competitive Assay: This is considered one of the most informative designs for determining if C-H bond breaking is rate-limiting. researchgate.net In separate experiments, the enzyme system is incubated with either unlabeled Cefditoren or this compound across a range of substrate concentrations. Standard Michaelis-Menten kinetic parameters (kcat and Km) are determined for each isotopologue. The KIE is then calculated as the ratio of these parameters: ᴰV = (kcat)H / (kcat)D and ᴰ(V/K) = (kcat/Km)H / (kcat/Km)D. nih.govresearchgate.net
Intramolecular Competitive Assay: In this design, a single substrate molecule is synthesized to contain both the light and heavy isotopes at different, but chemically equivalent, positions. The enzyme breaks the bonds to both isotopes within the same reaction, and the KIE is determined by the ratio of the resulting products, typically measured by mass spectrometry. nih.gov This method is useful as it minimizes experimental variability. nih.gov
Intermolecular Competitive Assay: Here, a mixture of the unlabeled and labeled substrates is added to a single reaction. nih.gov The relative depletion of the two substrates or the formation of their respective metabolites is monitored over time to calculate the KIE.
The resulting reaction mixtures are analyzed using techniques like high-performance liquid chromatography (HPLC) to separate the parent drug from its metabolites, followed by mass spectrometry (MS) to identify and quantify the different species. nih.govtandfonline.com
Table 2: Illustrative Experimental Design for a Cefditoren KIE Study
| Parameter | Description |
|---|---|
| Experiment Type | Intermolecular, non-competitive KIE analysis. researchgate.net |
| Enzyme Source | Human liver microsomes (HLMs) or recombinant human CYP450 enzymes (e.g., CYP3A4). |
| Substrates | 1. Cefditoren (light isotopologue) 2. This compound (heavy isotopologue) | | Incubation | Substrates are incubated separately with the enzyme source and necessary cofactors (e.g., NADPH for CYP450s) at various concentrations. | | Analysis Method | LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) to quantify substrate depletion and metabolite formation. | | Kinetic Parameters Measured | Vmax, Km, kcat, kcat/Km for each substrate. nih.gov | | KIE Values Calculated | ᴰV (KIE on kcat) and ᴰ(V/K) (KIE on kcat/Km). nih.gov |
Application of KIE to Delineate Rate-Limiting Steps in Metabolic Pathways
The primary application of a KIE study is to identify the rate-limiting step in a metabolic pathway. nih.govresearchgate.net If a metabolic transformation of Cefditoren, such as the oxidation of a methyl group, involves the cleavage of a C-H bond, then substituting that hydrogen with deuterium (as in this compound) would slow that specific step.
The interpretation of the resulting KIE value is crucial:
This information is vital in drug development. For instance, if a drug is cleared too quickly due to rapid metabolism at a specific site, deuterating that site can slow down its metabolism, potentially increasing the drug's half-life and exposure. tandfonline.comdovepress.com Conversely, if a specific metabolic pathway leads to a toxic metabolite, deuteration can be used to suppress its formation by redirecting metabolism towards safer alternative pathways, a phenomenon known as "metabolic switching". juniperpublishers.comcdnsciencepub.com For Cefditoren, KIE studies could distinguish whether its clearance is limited by hydrolysis of the ester side chain or by oxidation at another position.
Table 3: Hypothetical KIE Values for Cefditoren Metabolism and Their Interpretation
| Metabolic Pathway | Labeled Position | Hypothetical KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Oxidation of Methyl Group | Deuterated methyl group (d3) | 4.5 | C-H bond cleavage is a major rate-limiting step in this oxidative pathway. nih.gov |
| Hydrolysis of Ester Linkage | Deuterated methyl group (d3) | 1.1 | C-H bond cleavage is not involved or rate-limiting in the hydrolysis pathway. The observed effect is likely a small secondary KIE. wikipedia.org |
| Oxidation at Unlabeled Site | Deuterated methyl group (d3) | 1.0 | The measured KIE does not provide information on this pathway; a different isotopologue would be needed. |
Computational and Quantum Mechanical Approaches for KIE Prediction and Interpretation
Alongside experimental work, computational chemistry offers powerful tools for predicting and interpreting KIEs. springernature.comresearchgate.net These theoretical approaches can provide a molecular-level understanding of the reaction mechanism that is often inaccessible through experiments alone. springernature.com By modeling the reaction, researchers can calculate the energies of reactants and transition states, which are the fundamental components of the KIE.
Key computational methods include:
Density Functional Theory (DFT): A widely used quantum mechanical method to calculate the electronic structure of molecules. idosr.org DFT is employed to optimize the geometries of the reactant and the transition state and to calculate their vibrational frequencies, which are then used to determine the ZPE and predict the KIE. wikipedia.orgresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is ideal for studying reactions within large systems like enzymes. nih.govnih.gov The reactive core of the system (e.g., the Cefditoren substrate and key amino acid residues in the enzyme's active site) is treated with a high-level, computationally expensive QM method, while the rest of the protein and solvent are treated with more efficient classical MM force fields. researchgate.net
Path Integral Simulations: These advanced computational techniques are used to incorporate quantum mechanical effects beyond the simple ZPE correction, most notably nuclear quantum tunneling. aip.orgnih.govnih.gov Tunneling, where a particle (like a proton or hydrogen atom) passes through an energy barrier rather than over it, can lead to exceptionally large KIEs and is a critical consideration in many enzymatic C-H activation reactions. wikipedia.orgresearchgate.net
These computational studies can help validate experimental findings, distinguish between different possible reaction mechanisms, and provide a detailed picture of the transition state structure. researchgate.netrsc.org
Table 4: Summary of Computational Approaches for KIE Prediction
| Method | Principle | Application in KIE Studies |
|---|---|---|
| Density Functional Theory (DFT) | Solves the Schrödinger equation using functionals of the electron density to determine molecular electronic structure. idosr.org | Calculation of reactant and transition state geometries, vibrational frequencies, and zero-point energies to predict KIE values. researchgate.net |
| QM/MM | A hybrid approach combining the accuracy of Quantum Mechanics (QM) for the reactive center with the efficiency of Molecular Mechanics (MM) for the larger environment (e.g., protein, solvent). nih.govresearchgate.net | Modeling enzyme-catalyzed reactions to understand how the protein environment influences the reaction and the resulting KIE. nih.gov |
| Path Integral Simulations | A formulation of quantum mechanics that computes properties by summing over all possible trajectories, inherently including quantum effects like ZPE and tunneling. nih.gov | Accurately calculating KIEs where quantum tunneling is expected to be significant, providing a more complete picture than semi-classical methods. aip.orgnih.gov |
Quality Assurance, Regulatory Compliance, and Ethical Considerations for Isotopic Pharmaceutical Research
Best Practices for Synthesis, Characterization, and Storage of Isotopic Reference Standards
The integrity of pharmaceutical research heavily relies on the quality of its reference standards. For isotopically labeled compounds like Cefditoren-13C,d3, stringent best practices are imperative throughout their lifecycle, from creation to use.
Synthesis: The synthesis of isotopic reference standards demands meticulous planning and execution. It often involves complex, multi-step procedures to incorporate stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (d or ²H) into the molecular structure of the parent drug. musechem.com In the case of this compound, the goal is to produce a molecule that is chemically identical to Cefditoren (B193786) but with a higher molecular weight, allowing it to be distinguished in analytical tests. criver.com The synthesis process must be robust to ensure high isotopic enrichment and chemical purity. pharma-industry-review.com
Characterization: Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the reference standard. pharma-industry-review.comweblivelink.com A variety of analytical techniques are employed for this purpose. A Certificate of Analysis (COA) should accompany every batch, providing detailed analytical data. criver.com
Key Characterization Techniques:
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any impurities. pharma-industry-review.comresearchgate.net
Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound and determines the degree of isotopic enrichment. criver.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and confirms the position of the isotopic labels. criver.compharma-industry-review.com
Storage: Proper storage conditions are essential to maintain the stability and integrity of isotopic reference standards over time. researchgate.net These conditions are typically determined through stability studies and should be clearly defined to prevent degradation. Ambient shipping temperatures are often suitable for many compounds, but long-term storage requirements should be strictly followed. synzeal.com
| Parameter | Best Practice | Rationale |
| Synthesis | Controlled, multi-step chemical process | Ensures high isotopic purity and chemical integrity. musechem.compharma-industry-review.com |
| Characterization | HPLC for purity, MS for isotopic enrichment, NMR for structure | Verifies the identity and quality of the reference standard. criver.compharma-industry-review.com |
| Documentation | Comprehensive Certificate of Analysis (COA) | Provides essential data for regulatory compliance and research accuracy. criver.com |
| Storage | Defined temperature and humidity conditions | Maintains compound stability and prevents degradation. researchgate.net |
Role of Labeled Compounds in Analytical Method Validation and Quality Control in Pharmaceutical Development
Isotopically labeled compounds like this compound are indispensable tools in the validation of analytical methods and for quality control throughout pharmaceutical development. synzeal.comaxios-research.com Their use ensures the accuracy, precision, and reliability of analytical data, which is fundamental for regulatory submissions and ensuring patient safety. particle.dk
Analytical Method Validation: The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose. europa.eu Stable isotope-labeled compounds serve as ideal internal standards in chromatographic and mass spectrometric assays. musechem.com Because they share the same chemical and physical properties as the analyte (the unlabeled drug), they co-elute and ionize similarly, correcting for variations in sample preparation and instrument response. researchgate.net This leads to more accurate and precise quantification of the drug in complex biological matrices. musechem.com
Key Validation Parameters Addressed by Labeled Compounds:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. europa.eu
Accuracy: The closeness of the test results to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.net
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Quality Control: In pharmaceutical manufacturing, quality control (QC) ensures that the final product consistently meets the required standards. particle.dk this compound can be used as a reference standard in QC laboratories to verify the identity and purity of the active pharmaceutical ingredient (API) and to quantify its concentration in the final dosage form. synzeal.comaxios-research.com
| Application | Role of this compound | Benefit |
| Analytical Method Validation | Internal Standard in LC-MS assays | Corrects for variability, ensuring accurate and precise quantification. musechem.com |
| Bioavailability/Bioequivalence Studies | Tracer to differentiate administered drug from endogenous levels | Enables precise pharmacokinetic profiling. pharma-industry-review.com |
| Quality Control (QC) Testing | Reference Standard | Confirms the identity, purity, and strength of the API in the drug product. synzeal.comaxios-research.com |
| Stability Studies | Standard for quantifying the parent drug and its degradation products | Assesses the stability of the drug product over time. researchgate.neteuropa.eu |
Regulatory Perspectives on the Use of Stable Isotope Labeled Compounds in Preclinical Research
Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for the use of isotopically labeled compounds in preclinical research. researchgate.neteuropa.eu These guidelines ensure that the data generated from such studies are reliable and can support the safety and efficacy evaluation of a new drug.
Preclinical studies, including absorption, distribution, metabolism, and excretion (ADME) studies, are critical for understanding the fate of a drug in a biological system. acs.org Stable isotope-labeled compounds are invaluable in these studies as they allow for the precise tracking of the drug and its metabolites. acs.orgmusechem.com
Key Regulatory Considerations:
Good Laboratory Practice (GLP): Preclinical studies intended to support regulatory submissions must be conducted in compliance with GLP regulations. iaea.org This includes the use of well-characterized reference standards. iaea.org
Data Integrity: The analytical methods used to generate data must be validated to ensure the reliability of the results. europa.eu
Justification for Use: The choice of the isotope and the labeling position should be scientifically justified to ensure that the labeled compound behaves identically to the unlabeled drug. researchgate.net
The use of stable isotopes like ¹³C and ²H in this compound is generally considered safe for preclinical studies as they are non-radioactive. annualreviews.org This offers a significant advantage over radioactive isotopes, particularly in early-stage research. openmedscience.com
Ethical Frameworks for Research Utilizing Isotopic Tracers in Non-Human Biological Systems
The use of animals in research is a subject of significant ethical debate. nih.gov When isotopic tracers are used in non-human biological systems, researchers must adhere to strict ethical frameworks to ensure the humane treatment of animals. nih.gov
The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs":
Replacement: Using non-animal methods whenever possible. kosinmedj.orgscielo.org.mx
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. kosinmedj.orgscielo.org.mx
Refinement: Minimizing any pain, suffering, or distress experienced by the animals. kosinmedj.orgscielo.org.mx
In the context of research with this compound, the use of a stable isotope is in itself a refinement, as it avoids the potential hazards associated with radioactive isotopes. solubilityofthings.com However, all aspects of the research, from animal housing and handling to experimental procedures and euthanasia, must be conducted in a manner that upholds the highest standards of animal welfare. nih.govforskningsetikk.no
Ethical Considerations in Practice:
Institutional Animal Care and Use Committee (IACUC) Approval: All research protocols involving animals must be reviewed and approved by an IACUC or a similar ethics committee. scielo.org.mx
Minimizing Harm: Researchers have a responsibility to design experiments that minimize any potential harm to the animals. forskningsetikk.no
Transparency: The methods and results of animal studies should be reported transparently to avoid unnecessary duplication of experiments. forskningsetikk.no
By adhering to these quality, regulatory, and ethical frameworks, the scientific community can responsibly leverage the power of isotopic compounds like this compound to advance pharmaceutical research and bring safer, more effective medicines to patients.
Emerging Technologies and Future Trajectories in Isotopic Pharmaceutical Research with Cefditoren 13c,d3
Advancements in Spectroscopic and Spectrometric Techniques for Isotopic Analysis
The precise analysis of isotopically labeled compounds is fundamental to their use in pharmaceutical research. Cefditoren-13C,d3, with its dual labeling, is an ideal candidate for analysis by state-of-the-art spectroscopic and spectrometric methods. chemrxiv.orggoogle.com These techniques are crucial for distinguishing the labeled drug from its unlabeled counterparts and endogenous molecules within complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) remains a cornerstone for the quantification of drugs and their metabolites. medchemexpress.comresearchgate.net For this compound, advanced LC-MS techniques, such as high-resolution mass spectrometry (HRMS), offer unparalleled sensitivity and specificity. HRMS can easily resolve the mass difference between the labeled this compound and the unlabeled Cefditoren (B193786), allowing its use as an ideal internal standard for quantitative studies. rsc.orgfrontiersin.org Furthermore, techniques like tandem mass spectrometry (MS/MS) provide structural information, confirming the identity of the compound and its metabolites during analysis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy represents another powerful tool, particularly for structural elucidation and metabolic flux analysis. nih.govharvard.edu The presence of the ¹³C label in this compound significantly enhances the signal in ¹³C-NMR experiments, which is otherwise limited by the low natural abundance of ¹³C. nih.govchemicalbook.com Advanced NMR pulse sequences, such as Isotope-Edited Total Correlation Spectroscopy (ITOCSY), can filter spectra to specifically observe the labeled molecules, simplifying analysis of complex mixtures and providing clear, quantifiable data on the compound's behavior and transformation in biological systems. harvard.edu
Table 1: Analytical Techniques for Isotopic Analysis of this compound
| Technique | Application for this compound | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and quantification as an internal standard. | High specificity and sensitivity; resolves labeled from unlabeled compounds. rsc.orgfrontiersin.org |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation of Cefditoren and its metabolites. | Provides fragmentation patterns for confident identification. nih.gov |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Structural elucidation and tracking of the ¹³C label. | Overcomes low natural abundance of ¹³C for clearer signal; less spectral overlap than ¹H-NMR. nih.gov |
| Isotope-Edited NMR (e.g., ITOCSY) | Selective detection of the labeled molecule in complex biological samples. | Filters out signals from unlabeled molecules, simplifying spectra and aiding quantification. harvard.edu |
Integration of Isotope-Assisted Research with Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of stable isotope labeling with "omics" technologies is revolutionizing our understanding of drug action and systems biology. This compound is a prime candidate for such integrated research, particularly in the fields of metabolomics and proteomics. medchemexpress.com
Stable Isotope-Assisted Metabolomics (SIAM) uses labeled compounds to trace metabolic pathways and quantify metabolite turnover. rsc.orgfrontiersin.orgnih.gov By administering this compound, researchers can track its metabolic fate with high precision. nih.gov This approach, often called pulsed stable isotope-resolved metabolomics (pSIRM), allows for the dynamic monitoring of how the drug is processed by cells or organisms, identifying and quantifying its metabolites as they are formed. nih.gov This untargeted approach can uncover novel metabolic pathways and provide a comprehensive picture of the drug's biotransformation, which is crucial for understanding its efficacy and potential interactions. mdpi.com
In proteomics, stable isotope labeling can help identify drug targets and off-target effects. While not a direct application of labeling the drug itself, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used to create proteomes with "heavy" and "light" amino acids. Treating these cell populations with Cefditoren could reveal changes in protein expression or thermal stability, indicating which proteins interact with the drug. The known targets of cephalosporins, Penicillin-Binding Proteins (PBPs), could be studied in more detail, potentially revealing how Cefditoren's binding affinity is affected by resistance-conferring mutations. researchgate.netnih.gov
Novel Isotopic Labeling Strategies and Technologies (e.g., Late-Stage Functionalization, Biocatalysis)
The synthesis of isotopically labeled compounds like this compound is a complex process that is benefiting from innovative chemical and biological technologies. These new methods aim to introduce isotopes more efficiently, at later stages of a synthesis, and with greater precision.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications, including isotopes, into a complex molecule in the final steps of its synthesis. researchgate.netresearchgate.netrsc.orgworktribe.com This avoids the need for lengthy de novo synthesis with labeled precursors. For a molecule like Cefditoren, LSF techniques, potentially driven by photoredox catalysis or electrochemistry, could offer more efficient routes to introduce ¹³C or deuterium (B1214612) labels, reducing the cost and time required for its production. spirochem.com
Biocatalysis, the use of enzymes to perform chemical reactions, offers another promising avenue. chemrxiv.orgchemrxiv.orgresearchgate.net Enzymes can offer exquisite selectivity and operate under mild conditions. Research into the enzymatic synthesis of cephalosporins is ongoing, and these methods could be adapted for isotopic labeling. nih.govharvard.edu For example, using a labeled precursor in an enzymatic step could precisely install a ¹³C or ¹⁵N atom into the cephalosporin (B10832234) core, providing a green and efficient alternative to traditional chemical synthesis. nih.gov
| Biocatalysis | Use of enzymes to incorporate isotopic labels. | High selectivity (regio- and stereoselectivity); mild reaction conditions; environmentally friendly. chemrxiv.orgharvard.eduresearchgate.net |
Computational Modeling, Artificial Intelligence, and Machine Learning in Isotope-Enhanced Drug Research
The synergy between experimental data from isotope-labeled compounds and advanced computational methods is set to accelerate pharmaceutical research. Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to interpret complex datasets generated in isotope-assisted studies. nih.govmdpi.com
In the context of this compound, ML algorithms can be trained on the complex spectral data from HRMS and NMR to more rapidly and accurately identify the parent drug and its metabolites in metabolomics studies. researchgate.netnih.gov For instance, machine learning frameworks are being developed specifically for ¹³C metabolic flux analysis, which could dramatically speed up the interpretation of data from experiments using this compound. nih.gov These AI tools can sift through vast datasets to pinpoint subtle metabolic changes and predict potential drug interactions or mechanisms of action that might be missed by human analysis. mdpi.com
Furthermore, computational modeling can be used to predict kinetic isotope effects (KIEs). mdpi.comfaccts.de The deuterium label in this compound will cause a slight change in the rate of reactions involving the C-D bond cleavage compared to the C-H bond. nih.govresearchgate.net Theoretical analysis and computational simulation of these KIEs can provide profound insights into the drug's mechanism of action and metabolic pathways at an atomic level, helping to validate or distinguish between proposed reaction mechanisms. nih.gov This predictive power, combined with experimental data, offers a more complete and nuanced understanding of the drug's behavior in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
